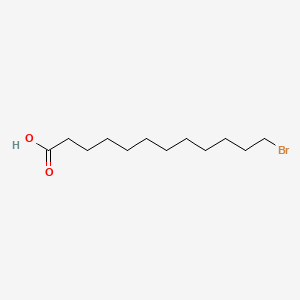

12-Bromododecanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

12-bromododecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBWYBUCFHYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049354 |

Source

|

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73367-80-3 |

Source

|

| Record name | 12-Bromododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Bromododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Bromododecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-bromododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-BROMODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 12-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Bromododecanoic acid (12-BDDA) is a halogenated fatty acid derivative of lauric acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a bromoalkane, makes it a valuable intermediate in organic synthesis and a tool in biochemical studies. This document provides a comprehensive overview of the known physical and chemical properties of 12-Bromododecanoic acid, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis. All data is presented to support research, drug development, and scientific applications.

Core Physical and Chemical Properties

The physical characteristics of 12-Bromododecanoic acid are essential for its handling, application in synthesis, and for predicting its behavior in various systems. It typically presents as a white to off-white crystalline solid under standard conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 12-Bromododecanoic acid compiled from various sources.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₁₂H₂₃BrO₂ | - | - | [2][3][4] |

| Molecular Weight | 279.21 | g/mol | - | [2][3][4] |

| Melting Point | 52 - 55 | °C | (lit.) | [2] |

| Boiling Point | 367.8 | °C | at 760 mmHg | |

| 140 - 143 | °C | at 20 Torr | [1] | |

| Density | 1.191 (Predicted) | g/cm³ | - | [1] |

| Flash Point | 110 | °C | Closed cup | |

| pKa | 4.78 ± 0.10 | - | Predicted | [1] |

| Vapor Pressure | 2.05 x 10⁻⁶ | mmHg | at 25°C | |

| Solubility | ||||

| Chloroform | 50 | mg/mL | Clear to slightly hazy, colorless to faintly yellow | [2] |

| Dimethylformamide (DMF) | 30 | mg/mL | - | [5] |

| Dimethyl Sulfoxide (DMSO) | 30 | mg/mL | - | [5] |

| Ethanol | 30 | mg/mL | - | [5] |

| Appearance | White to off-white crystalline solid | - | - | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical. The following sections detail standardized methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, for key physical properties.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of crystalline solids.

-

Principle: A small, uniform sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus: Melting point apparatus, sealed capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

A small amount of finely powdered, dry 12-Bromododecanoic acid is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10°C below the expected melting point.

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

The experiment should be repeated at least twice, and the results averaged.

-

Boiling Point Determination (Dynamic Method - OECD 103)

For substances like 12-BDDA which have a high boiling point at atmospheric pressure, determination under reduced pressure is often necessary to prevent degradation. The dynamic method measures the boiling temperature at various specified pressures.[6][7][8]

-

Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the external pressure. This method involves measuring the temperature of the vapor-liquid equilibrium at a controlled pressure.

-

Apparatus: Boiling point apparatus (e.g., Cottrell's apparatus), pressure control and measurement system, heating mantle, and a calibrated temperature sensor.

-

Procedure:

-

The substance is placed in the boiling section of the apparatus.

-

The system is sealed and degassed.

-

The lowest desired pressure is set using a vacuum pump and controller.

-

Heating is initiated. The boiling liquid is pumped over the temperature sensor to ensure it is measuring the true vapor-liquid equilibrium temperature.

-

Equilibrium is achieved when a constant boiling temperature is recorded at a constant pressure.

-

The procedure is repeated at several pressures.

-

The data can be used to extrapolate the boiling point to standard atmospheric pressure (101.325 kPa) if required.

-

Density Determination (Pycnometer Method - OECD 109)

This method is suitable for the determination of the density of solid substances.[9][10][11][12][13]

-

Principle: The density is calculated from the mass of the sample and its volume, determined by liquid displacement using a pycnometer of a known volume.

-

Apparatus: Pycnometer, analytical balance, constant temperature bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined (m₁).

-

A sample of 12-Bromododecanoic acid is added to the pycnometer, and the mass is recorded (m₂).

-

The pycnometer is filled with a displacement liquid of known density (e.g., hexane) in which the solid is insoluble. Care is taken to remove all air bubbles. The total mass is recorded (m₃).

-

The pycnometer is emptied, cleaned, and filled only with the displacement liquid. The mass is recorded (m₄).

-

All weighings are performed at a constant temperature.

-

The density of the solid (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρₗ, where ρₗ is the density of the displacement liquid.

-

Solubility Determination (Flask Method - OECD 105)

This method is used to determine the saturation mass concentration of a substance in a solvent.[1][14][15]

-

Principle: A surplus of the substance is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

-

Apparatus: Flasks with stoppers, constant temperature shaker or magnetic stirrer, centrifugation or filtration equipment, analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of 12-Bromododecanoic acid is added to a known volume of the solvent (e.g., chloroform, ethanol) in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

After agitation, the mixture is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully taken after centrifugation or filtration to ensure no solid particles are present.

-

The concentration of 12-Bromododecanoic acid in the clear, saturated solution is quantified using a pre-calibrated analytical method.

-

The experiment is performed in duplicate.

-

Synthesis Workflow

12-Bromododecanoic acid can be synthesized from its corresponding hydroxylated precursor, 12-hydroxydodecanoic acid, via a nucleophilic substitution reaction.

Caption: Synthesis of 12-Bromododecanoic Acid from 12-Hydroxydodecanoic Acid.

References

- 1. filab.fr [filab.fr]

- 2. 12-Bromododecanoic acid 97 73367-80-3 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. glpbio.com [glpbio.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 13. enfo.hu [enfo.hu]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to 12-Bromododecanoic Acid: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Bromododecanoic acid, a halogenated fatty acid, has emerged as a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth exploration of its applications. Primarily utilized as a molecular probe, 12-bromododecanoic acid has been instrumental in elucidating the binding characteristics of proteins, most notably bovine β-lactoglobulin. Furthermore, emerging research has highlighted its potential as an antiviral agent, demonstrating inhibitory effects against both Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). This document aims to serve as a critical resource for researchers leveraging this compound in their experimental workflows.

Core Properties of 12-Bromododecanoic Acid

12-Bromododecanoic acid, also known as 12-bromolauric acid, is a C12 saturated fatty acid with a bromine atom at the omega position. This terminal bromine atom makes it a useful tool for various biochemical studies.

Chemical and Physical Data

A summary of the key quantitative data for 12-bromododecanoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 73367-80-3 | [1] |

| Molecular Weight | 279.21 g/mol | [1] |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |

| IUPAC Name | 12-bromododecanoic acid | |

| Synonyms | 12-Bromolauric acid | [1] |

| Melting Point | 52-55 °C | |

| Boiling Point | 140-143 °C at 20 Torr | |

| Density | 1.191 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (50 mg/mL) |

Synthesis and Experimental Protocols

Synthesis of 12-Bromododecanoic Acid from 12-Hydroxydodecanoic Acid

12-Bromododecanoic acid can be synthesized from its hydroxylated precursor, 12-hydroxydodecanoic acid, through a nucleophilic substitution reaction using hydrobromic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 12-hydroxydodecanoic acid in an excess of 48% hydrobromic acid (HBr).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure 12-bromododecanoic acid.

References

Navigating the Solubility and Stability of 12-Bromododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 12-Bromododecanoic Acid in common laboratory solvents. Understanding these properties is critical for the effective design of experimental protocols, formulation development, and ensuring the integrity of research outcomes.

Core Physicochemical Properties

12-Bromododecanoic acid, a halogenated derivative of lauric acid, presents as a white to off-white crystalline solid. Its long aliphatic chain confers significant lipophilicity, while the terminal carboxylic acid group provides a site for polar interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1][2] |

| Molecular Weight | 279.21 g/mol | [1][2][3] |

| Melting Point | 52-55 °C | [4][5][6] |

| pKa (Predicted) | 4.78 ± 0.10 | [5][7] |

| Storage | Sealed in a dry place at room temperature. | [8] |

Solubility Profile

The solubility of 12-Bromododecanoic Acid is dictated by the interplay between its nonpolar 12-carbon chain and its polar carboxylic acid head. As a long-chain fatty acid, it is generally more soluble in organic solvents and has limited solubility in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Solubility Data | Observations | Source(s) |

| Chloroform (CHCl₃) | Halogenated | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution. | [4][5][6][7] |

| Methanol (CH₃OH) | Protic, Polar | 50 mg/mL | Clear solution. | |

| Dimethylformamide (DMF) | Aprotic, Polar | 30 mg/mL | - | [3] |

| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | 30 mg/mL | - | [3] |

| Ethanol (C₂H₅OH) | Protic, Polar | 30 mg/mL | To enhance solubility, warming to 37°C and sonication may be beneficial. | [3] |

| Water (H₂O) | Protic, Polar | Predicted: 0.00138 mg/mL | Very poorly soluble. | [9] |

| Acetone (C₃H₆O) | Aprotic, Polar | Data not available | Expected to be soluble based on the general solubility of long-chain fatty acids. | |

| Acetonitrile (CH₃CN) | Aprotic, Polar | Data not available | Expected to have some degree of solubility. |

Stability Considerations

Specific experimental stability data for 12-Bromododecanoic Acid in common laboratory solvents is not extensively documented in publicly available literature. However, based on the chemical structure and general knowledge of similar compounds, the following stability aspects should be considered:

-

Hydrolytic Stability: As a carboxylic acid, it is generally stable against hydrolysis in neutral and acidic conditions. In basic solutions, it will exist as the carboxylate salt. The carbon-bromine bond at the terminal position is a potential site for nucleophilic substitution, especially under basic conditions or in the presence of strong nucleophiles, which could lead to degradation over time.

-

Thermal Stability: The compound is a solid at room temperature with a melting point of 52-55 °C.[4][5][6] It is expected to be thermally stable at typical laboratory storage and handling temperatures. At elevated temperatures, particularly above its melting point, decarboxylation could potentially occur, although this generally requires more extreme conditions for long-chain fatty acids.

-

Photostability: While there is no specific data, compounds with alkyl halide moieties can be susceptible to degradation upon prolonged exposure to UV light. Therefore, it is recommended to store solutions of 12-Bromododecanoic Acid, particularly for long-term use, protected from light.

-

Solution Stability: For solutions stored for extended periods, it is advisable to use aprotic solvents where possible to minimize the risk of nucleophilic substitution at the bromine-bearing carbon. If protic solvents are necessary, storage at low temperatures (-20°C or -80°C) is recommended to slow potential degradation reactions.[3] It is best practice to prepare fresh solutions for critical applications or to perform periodic purity checks using techniques like HPLC or GC if solutions are to be stored for an extended time.

Experimental Protocols

I. Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of 12-Bromododecanoic Acid in a given solvent.

II. Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of 12-Bromododecanoic Acid in a specific solvent over time.

Concluding Remarks

12-Bromododecanoic Acid exhibits solubility characteristics typical of a long-chain fatty acid, with good solubility in many organic solvents and poor solubility in water. While specific stability data is limited, an understanding of its chemical structure allows for informed decisions regarding its handling and storage to minimize degradation. For critical applications, especially those involving prolonged storage in solution, it is imperative to conduct experimental verification of its stability under the specific conditions of use. The protocols provided in this guide offer a robust starting point for such investigations.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. 12-Bromododecanoic acid 97 73367-80-3 [sigmaaldrich.com]

- 5. 12-Bromododecanoic acid CAS#: 73367-80-3 [amp.chemicalbook.com]

- 6. 12-Bromododecanoic acid 97 73367-80-3 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 73367-80-3|12-Bromododecanoic acid|BLD Pharm [bldpharm.com]

- 9. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Key Reactive Sites of 12-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reactive sites of 12-bromododecanoic acid, a versatile bifunctional molecule. Understanding the reactivity of this compound is crucial for its application in organic synthesis, materials science, and drug development. This document details the molecule's key reactive centers, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Reactive Sites

12-Bromododecanoic acid possesses two distinct and highly reactive functional groups, making it a valuable building block in chemical synthesis. These sites, located at opposite ends of its C12 alkyl chain, allow for orthogonal chemical modifications. The primary reactive centers are the carboxylic acid group (-COOH) and the carbon-bromine bond (C-Br) .

The carboxylic acid moiety is amenable to a variety of nucleophilic acyl substitution reactions, while the terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions or as an initiator in controlled polymerization techniques.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the reactive sites of 12-bromododecanoic acid. This information is essential for predicting reaction outcomes and optimizing experimental conditions.

| Property | Value | Remarks |

| Molecular Formula | C₁₂H₂₃BrO₂ | |

| Molecular Weight | 279.21 g/mol | [1] |

| Melting Point | 52-55 °C | [2] |

| Boiling Point | 140-143 °C at 20 Torr | [2] |

| pKa | ~4.78 (Predicted) | [2] |

| Solubility | Soluble in chloroform (50 mg/mL) | [2] |

| C-Br Bond Dissociation Energy | ~276 kJ/mol (average for C-Br) | This is an average value; the exact value in this molecule may vary slightly.[3] |

| O-H Bond Dissociation Energy | ~467 kJ/mol (average for O-H in carboxylic acids) | This is an average value; the exact value in this molecule may vary slightly.[3] |

Key Reactions and Experimental Protocols

This section details common reactions involving the key reactive sites of 12-bromododecanoic acid and provides generalized experimental protocols.

Reactions at the Carboxylic Acid Group

The carboxylic acid group is a hub for reactions that form essential linkages in organic molecules, such as esters and amides.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

General Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

-

Example: Synthesis of 12-bromododecanoic acid methyl ester.[4]

Experimental Protocol: Fischer Esterification

-

Reactants: Dissolve 12-bromododecanoic acid (1 equivalent) in an excess of methanol (serving as both reactant and solvent).

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Reflux the mixture for 24 hours.[4]

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Amidation is the formation of an amide by reacting the carboxylic acid with an amine, often requiring a coupling agent to facilitate the reaction.

-

General Reaction: R-COOH + R'-NH₂ → R-CONHR' + H₂O

Experimental Protocol: Amide Formation using a Coupling Agent

-

Activation: Dissolve 12-bromododecanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC or EDC, 1.1 equivalents) and an activator (e.g., HOBt or DMAP, 0.1 equivalents). Stir at 0 °C for 30 minutes.

-

Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Extraction: Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a mild base (e.g., saturated sodium bicarbonate solution).

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Reactions at the Carbon-Bromine Bond

The terminal bromine atom is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution or for initiating polymerization reactions.

The primary alkyl bromide is highly susceptible to Sₙ2 reactions with various nucleophiles.

-

General Reaction: R-Br + Nu⁻ → R-Nu + Br⁻

-

Common Nucleophiles: Azides (N₃⁻), cyanides (CN⁻), thiols (RS⁻), amines (R'NH₂), etc.

Experimental Protocol: Azide Substitution

-

Reactants: Dissolve 12-bromododecanoic acid (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide).

-

Nucleophile: Add sodium azide (NaN₃, 1.2-1.5 equivalents).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into water.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it, and concentrate it to obtain the azido-functionalized product.

The C-Br bond can act as an initiator for ATRP, a controlled polymerization technique used to synthesize polymers with well-defined architectures.[1]

Experimental Protocol: Surface-Initiated ATRP from a Functionalized Substrate

-

Surface Functionalization: Immobilize an ATRP initiator containing a hydroxyl or amine group onto a substrate. Then, react the immobilized initiator with 12-bromododecanoic acid (using esterification or amidation chemistry as described above) to attach the bromo-initiator to the surface.

-

Polymerization: Immerse the initiator-functionalized substrate in a solution containing the desired monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in an appropriate solvent.

-

Reaction: Deoxygenate the mixture and carry out the polymerization at a controlled temperature.

-

Termination: Stop the reaction by exposing the mixture to air.

-

Purification: Thoroughly wash the substrate with a good solvent for the polymer to remove any non-grafted polymer chains.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions and experimental workflows described above.

Caption: Workflow for the Fischer esterification of 12-bromododecanoic acid.

Caption: Generalized pathway for the Sₙ2 reaction at the C-Br bond.

This in-depth guide provides a solid foundation for researchers and professionals working with 12-bromododecanoic acid. By understanding its key reactive sites and the methodologies to exploit them, new opportunities for the synthesis of novel molecules and materials can be realized.

References

12-Bromododecanoic Acid: A Technical Guide to Fundamental Chemical Reactions

Introduction

12-Bromododecanoic acid is a bifunctional organic molecule featuring a C12 aliphatic chain, a terminal carboxylic acid group, and a terminal bromine atom.[1][2] Its structure, with two distinct reactive sites, makes it an exceptionally versatile building block in organic synthesis.[3][4] The carboxylic acid moiety allows for reactions such as esterification and amidation, while the primary alkyl bromide is amenable to a variety of nucleophilic substitution reactions.[3][5] This guide provides an in-depth overview of these core reactions, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development and material science.

1. Synthesis of 12-Bromododecanoic Acid

The most common laboratory synthesis of 12-bromododecanoic acid involves the nucleophilic substitution of 12-hydroxydodecanoic acid using a hydrobromic acid reagent, often with sulfuric acid as a catalyst.[5][6] This reaction efficiently replaces the terminal hydroxyl group with a bromine atom.[5]

Caption: Synthesis of 12-Bromododecanoic Acid from its hydroxy precursor.

| Parameter | Value | Reference |

| Starting Material | 12-Hydroxydodecanoic acid | [6] |

| Reagents | 48% Hydrobromic acid (HBr), Sulfuric acid (H₂SO₄) | [6] |

| Yield | ~88% | [6] |

2. Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for modification, most commonly through esterification and amidation. These reactions proceed via nucleophilic acyl substitution.[7][8]

Fischer Esterification

12-Bromododecanoic acid reacts with alcohols in the presence of an acid catalyst to form the corresponding ester. This equilibrium reaction, known as Fischer Esterification, is typically driven to completion by using an excess of the alcohol, which often serves as the solvent.[9][10]

Caption: General scheme for the Fischer Esterification of 12-Bromododecanoic Acid.

| Parameter | Methyl Ester Synthesis | Reference |

| Reactant | 12-Bromododecanoic acid | [6] |

| Reagent | Methanol (as solvent), H₂SO₄ | [6] |

| Conditions | Heating | [6] |

| Reaction Time | 24 hours | [6] |

| Product | 12-Bromo-dodecanoic acid methyl ester | [6] |

| Yield | ~93% | [6] |

Experimental Protocol: Synthesis of Methyl 12-Bromododecanoate

-

Dissolve 12-Bromododecanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture under reflux for 24 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester.

-

Purify the product via column chromatography or distillation if necessary.

Amide Formation

The reaction of 12-bromododecanoic acid with a primary or secondary amine yields an amide. This reaction is generally less straightforward than esterification because the basic amine can deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt. The formation of an amide therefore requires either high temperatures to drive off water or the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).[9]

Caption: General scheme for the Amide Formation from 12-Bromododecanoic Acid.

Experimental Protocol: Amide Synthesis using Heat

-

Combine 12-Bromododecanoic acid and the desired amine in a reaction vessel.

-

Heat the mixture to a temperature above 100°C, typically with a setup to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

-

Maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and dissolve it in a suitable organic solvent.

-

Wash the solution with dilute acid (to remove excess amine) and then with dilute base (to remove unreacted carboxylic acid).

-

Dry the organic layer, concentrate, and purify the resulting amide, typically by recrystallization or column chromatography.

3. Reactions of the Bromo Group

The terminal primary bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of functional groups.[3][11][12] This is a key feature that makes 12-bromododecanoic acid a valuable synthetic intermediate.[3]

Caption: General workflow for an SN2 reaction at the terminal bromine.

Key Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Significance |

| Hydroxide (OH⁻) | NaOH, KOH | 12-Hydroxydodecanoic acid | Precursor for polyesters, fragrances.[5][13] |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 12-Azidododecanoic acid | Key intermediate for synthesizing 12-aminododecanoic acid via reduction. |

| Ammonia (NH₃) | NH₃ | 12-Aminododecanoic acid | Monomer for Nylon-12 synthesis (direct amination can be low-yielding).[14] |

| Cyanide (CN⁻) | NaCN, KCN | 13-Tridecanenitrile-oic acid | Extends the carbon chain by one unit. |

| Thiourea (CH₄N₂S) | Thiourea | S-(11-carboxyundecyl)isothiouronium bromide | Intermediate for synthesizing thiols.[15] |

Experimental Protocol: Synthesis of 12-Azidododecanoic Acid

-

Dissolve 12-Bromododecanoic acid in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess (typically 1.5-3 equivalents) of sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitored by TLC or IR spectroscopy, looking for the appearance of the azide peak at ~2100 cm⁻¹).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove DMF and excess salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 12-azidododecanoic acid. This product can often be used in the next step (e.g., reduction to the amine) without further purification.

4. Logical Relationships and Synthetic Utility

12-Bromododecanoic acid serves as a central hub for producing a variety of ω-functionalized fatty acids. The orthogonality of the carboxylic acid and bromo functionalities allows for selective reactions at either end, providing a logical pathway to complex molecules.

Caption: Synthetic pathways originating from 12-Bromododecanoic Acid.

References

- 1. 12-Bromododecanoic Acid | C12H23BrO2 | CID 175468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. watson-int.com [watson-int.com]

- 4. watsonnoke.com [watsonnoke.com]

- 5. Buy 12-Bromododecanoic acid | 73367-80-3 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reactions of Carboxylic Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 12-Bromododecanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of 12-bromododecanoic acid and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and biochemical research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to 12-Bromododecanoic Acid

12-Bromododecanoic acid (12-Br-DA) is a halogenated derivative of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid.[1][2] Its structure, featuring a bromine atom at the omega (ω) position, makes it a valuable tool in biochemical and pharmaceutical research.[3] While 12-Br-DA itself does not have a known natural biological function, its structural similarity to endogenous fatty acids allows it to act as a probe and a modulator of biological processes involving lipid metabolism and protein modification.[3] This guide will explore its applications as a research tool and the direct biological effects of its derivatives, particularly their antiviral properties.

Key Biological Activities

The biological significance of 12-bromododecanoic acid and its derivatives can be categorized into two main areas: its use as a biochemical probe for studying protein-lipid interactions and its direct antiviral activities.

Antiviral Activity

Derivatives of 12-bromododecanoic acid, where the bromine is replaced by other functional groups, have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] These activities are primarily attributed to the inhibition of N-myristoyltransferase (NMT), an essential host enzyme that viruses hijack to myristoylate their proteins—a crucial step for viral assembly and budding.[2]

-

Anti-HIV Activity : An analog of 12-Br-DA, 12-methoxydodecanoic acid, has been shown to inhibit HIV replication in CEM-SS T cells with an effective concentration (EC₅₀) of 38 µM.[1][2] The proposed mechanism involves the disruption of the myristoylation of viral proteins like the Gag polyprotein, which is essential for virion assembly.[4]

-

Anti-Hepatitis B Virus (HBV) Activity : In a duckling model of HBV infection, 12-Br-DA was found to reduce the amount of virion DNA in the culture supernatant of primary hepatocytes at a concentration of 10 µg/ml.[1][2] This suggests an interference with the viral life cycle, potentially at the stage of particle assembly or release.

Biochemical Probe and Research Tool

The unique physicochemical properties of 12-Br-DA make it an excellent tool for various research applications.

-

Protein-Ligand Interaction Studies : 12-Br-DA has been used as a model fatty acid ligand to investigate how proteins bind to lipids. A notable example is its use in determining the X-ray crystal structure of bovine β-lactoglobulin, a milk protein that transports fatty acids. The bromine atom serves as a heavy atom for crystallographic phasing and helps to precisely locate the fatty acid within the protein's binding pocket, known as the calyx.[5]

-

Synthesis of Bioorthogonal Probes : 12-Br-DA is a key starting material for the synthesis of "clickable" fatty acid analogs.[1][2] For instance, it can be converted into 12-azidododecanoic acid. This modified fatty acid can be incorporated into cellular proteins via N-myristoylation. The azide group then allows for the specific attachment of reporter molecules (like fluorophores) or affinity tags via bioorthogonal "click chemistry," enabling the visualization and study of protein acylation in living systems.[1][6]

Quantitative Biological Data

The following table summarizes the key quantitative data associated with the biological activities of 12-bromododecanoic acid and its derivatives.

| Compound/Derivative | Biological Activity | Target/System | Quantitative Metric | Value | Reference |

| 12-Bromododecanoic Acid | Antiviral | Duck Hepatitis B Virus (in primary hepatocytes) | Effective Conc. | 10 µg/ml | Parang, K., et al. (1997)[1][2] |

| 12-Methoxydodecanoic Acid | Antiviral | Human Immunodeficiency Virus (CEM-SS T cells) | EC₅₀ | 38 µM | Parang, K., et al. (1997)[1][2] |

| 12-Thioethyldodecanoic Acid | Antiviral | Human Immunodeficiency Virus (CEM-SS T cells) | EC₅₀ | 9.37 µM | Parang, K., et al. (1997)[2] |

| 12-Thioethyldodecanoic Acid | Antiviral | Hepatitis B Virus (2.2.15 cell line) | EC₅₀ | 17.8 µM | Parang, K., et al. (1997)[2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antiviral effects of 12-Br-DA derivatives is the inhibition of the host cell enzyme N-myristoyltransferase (NMT).

N-Myristoylation and its Role in Viral Replication: N-myristoylation is a post-translational modification where NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine residue of a protein.[7] This lipid modification is crucial for the function of many cellular and viral proteins, often mediating membrane association and protein-protein interactions.[7] Viruses like HIV utilize the host's NMT to myristoylate their own proteins (e.g., the HIV Gag protein), which is an indispensable step for the transport of viral components to the cell membrane, followed by assembly and budding of new virions.[4]

Inhibition by 12-Br-DA Derivatives: 12-Br-DA derivatives act as alternative substrates for NMT. By mimicking natural myristic acid, they can compete for the enzyme's active site. When these analogs are incorporated into viral proteins, the altered chemical structure of the lipid tail can disrupt the protein's ability to properly localize to the cell membrane, thereby inhibiting the formation of new, infectious viral particles.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Protocol for In Vitro Anti-HIV Assay

This protocol is based on the methods described by Parang et al. (1997) for evaluating the anti-HIV activity of myristic acid analogs.

Objective: To determine the 50% effective concentration (EC₅₀) of test compounds against HIV-1 replication in a human T-lymphocyte cell line.

Materials:

-

Cell Line: CEM-SS T-lymphocytes.

-

Virus: HIV-1 (strain IIIB).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Test Compounds: 12-bromododecanoic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Control: Azidothymidine (AZT) as a positive control.

-

Assay Reagent: XTT tetrazolium dye.

Procedure:

-

Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium. Just before the assay, count the cells and adjust the concentration to 5 x 10⁴ cells/mL.

-

Compound Dilution: Prepare a series of dilutions of the test compounds and the AZT control in the culture medium.

-

Infection: In a 96-well microtiter plate, mix the cell suspension with the diluted compounds. Add a predetermined amount of HIV-1 virus stock to infect the cells. Include uninfected cells and infected, untreated cells as controls.

-

Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification of Viral Replication: After incubation, assess the extent of viral cytopathic effect by adding XTT reagent to the wells. The XTT is metabolically reduced by viable cells to a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product using a plate reader. The EC₅₀ value is calculated as the concentration of the compound that inhibits HIV-1-induced cell killing by 50%.

Protocol for X-ray Crystallography of Protein-Ligand Complex

This protocol is based on the methodology used by Qin et al. (1998) to determine the structure of bovine β-lactoglobulin complexed with 12-Br-DA.[5]

Objective: To determine the three-dimensional structure of a protein bound to 12-bromododecanoic acid.

Materials:

-

Protein: Purified bovine β-lactoglobulin.

-

Ligand: 12-bromododecanoic acid.

-

Crystallization Buffer: A solution containing appropriate precipitants (e.g., polyethylene glycol) and buffers (e.g., Tris-HCl) at a specific pH (e.g., pH 7.3).[5]

Procedure:

-

Protein-Ligand Complex Formation: Dissolve the purified protein in a suitable buffer. Prepare a stock solution of 12-Br-DA and add it to the protein solution in molar excess to ensure binding.

-

Crystallization: Use the hanging drop vapor diffusion method. Mix a small volume of the protein-ligand complex solution with an equal volume of the crystallization buffer on a coverslip. Invert the coverslip and seal it over a reservoir containing the crystallization buffer.

-

Crystal Growth: Allow the setup to equilibrate at a constant temperature. Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and leading to the formation of crystals over several days or weeks.

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination: Process the diffraction data to determine the electron density map of the crystal. The bromine atom in 12-Br-DA can aid in solving the phase problem via techniques like multi-wavelength anomalous dispersion (MAD).

-

Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it using computational software to achieve the best fit with the experimental data. The final structure reveals the precise binding mode of the ligand.[5]

Protocol for NMT-Mediated Bioorthogonal Labeling

This protocol is a generalized workflow based on the principles described by Heal et al. (2008) for labeling proteins using N-myristoyl transferase and a "clickable" fatty acid analog derived from 12-Br-DA.[1]

Objective: To site-specifically label a target protein with a reporter molecule in vivo.

Materials:

-

Expression System: E. coli cells engineered to co-express the target protein (containing an N-terminal NMT recognition sequence) and N-myristoyl transferase.

-

Clickable Analog: 12-azidododecanoic acid (synthesized from 12-Br-DA).

-

Reporter Molecule: An alkyne-functionalized fluorophore (e.g., alkyne-TAMRA).

-

Click Chemistry Reagents: Copper(I) catalyst (e.g., CuSO₄ and a reducing agent) and a stabilizing ligand (e.g., TBTA).

Procedure:

-

Metabolic Labeling: Grow the engineered E. coli cells in a culture medium. Induce the expression of the target protein and NMT. Supplement the medium with 12-azidododecanoic acid, which will be incorporated into the N-terminus of the target protein by NMT.

-

Cell Lysis: Harvest the cells and lyse them to release the cellular proteins, including the azide-labeled target protein.

-

Click Chemistry Reaction: To the cell lysate, add the alkyne-fluorophore, copper catalyst, and ligand. This catalyzes the [3+2] cycloaddition reaction between the azide on the protein and the alkyne on the fluorophore, covalently attaching the label.

-

Analysis: Analyze the labeled proteins using SDS-PAGE. The fluorescently labeled protein can be visualized by scanning the gel with a fluorescence scanner, confirming the successful and specific labeling.

Conclusion

12-Bromododecanoic acid and its derivatives represent a versatile class of molecules with significant applications in biomedical research and potential for therapeutic development. Their ability to mimic natural fatty acids allows them to function as powerful tools for studying protein-lipid interactions and as bioorthogonal probes for protein labeling. Furthermore, the antiviral activities demonstrated by its derivatives highlight a promising avenue for the development of novel host-targeting antiviral agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the potential of these compounds further.

References

- 1. N-Myristoyl transferase-mediated protein labelling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antiviral activities of myristic acid analogs against human immunodeficiency and hepatitis B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of HIV-1 inhibition by the lipid mediator N-arachidonoyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular fatty acid synthase is required for late stages of HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Bromododecanoic acid binds inside the calyx of bovine beta-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to Novel Research Applications of 12-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary bromide, stands as a versatile building block with significant, yet largely untapped, potential in materials science and biomedicine. Its unique structure allows for orthogonal chemical modifications, making it an ideal candidate for the synthesis of complex macromolecular architectures, functionalized surfaces, and advanced drug delivery systems. This technical guide explores promising research avenues for 12-bromododecanoic acid, providing a foundation for innovation in these fields. While established applications include its use as a model fatty acid in protein binding studies and as a precursor in the synthesis of "clickable" fatty acids, this document focuses on forward-looking applications that leverage its distinct chemical handles.

Core Research Areas

Advanced Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

The alkyl bromide moiety of 12-bromododecanoic acid makes it an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

-

Synthesis of End-Functionalized Polymers: By using 12-bromododecanoic acid as an initiator, polymers can be grown with a carboxylic acid group at one end. This terminal functional group can then be used for subsequent bioconjugation, immobilization onto surfaces, or reaction with other polymers to form block copolymers.

-

Grafting Polymers from Surfaces (SI-ATRP): The carboxylic acid group can be used to anchor the molecule to a variety of substrates, creating a surface of initiators for Surface-Initiated ATRP (SI-ATRP). This allows for the growth of dense polymer brushes from the surface, which can be used to modify surface properties such as wettability, biocompatibility, and lubricity.

-

Stimuli-Responsive Polymers: The resulting polymers can be designed to be stimuli-responsive. For instance, copolymerization with monomers like N-isopropylacrylamide (NIPAM) could yield polymers that exhibit temperature-dependent solubility, which is of interest for controlled drug release and smart materials.

Novel Amphiphiles for Self-Assembling Systems and Drug Delivery

The amphiphilic nature of 12-bromododecanoic acid and its derivatives can be exploited to create novel self-assembling systems for drug delivery and nanotechnology.

-

Micelles and Vesicles for Drug Encapsulation: By modifying the carboxylic acid with a hydrophilic head group (e.g., polyethylene glycol), novel surfactants can be synthesized. These amphiphiles can self-assemble in aqueous solutions to form micelles or vesicles capable of encapsulating hydrophobic drugs, protecting them from degradation and improving their bioavailability. The terminal bromine offers a site for further functionalization of the micelle corona, for example, with targeting ligands.

-

Functionalized Lipid Bilayers: Incorporation of 12-bromododecanoic acid into lipid bilayers of liposomes can provide a reactive handle on the surface of these drug delivery vehicles. This allows for the covalent attachment of targeting moieties, imaging agents, or stabilizing polymers without disrupting the lipid packing.

Biofunctionalization and Surface Modification

The dual functionality of 12-bromododecanoic acid makes it a prime candidate for the functionalization of surfaces and biomolecules.

-

Self-Assembled Monolayers (SAMs): The carboxylic acid group can form stable self-assembled monolayers on various metal oxide surfaces (e.g., aluminum oxide, titanium dioxide) and can be used to modify the surface of nanoparticles. The exposed bromide can then be used to attach other molecules of interest.

-

Bioconjugation: The terminal bromide can be converted to other functional groups, such as an azide, for use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), or can directly react with thiol-containing biomolecules. This allows for the covalent attachment of 12-bromododecanoic acid to proteins, peptides, or other biological macromolecules.

Data Presentation

The following tables summarize key quantitative data for 12-bromododecanoic acid and related compounds to provide a basis for experimental design.

| Property | Value | Reference |

| Molecular Weight | 279.21 g/mol | [General] |

| Melting Point | 52-55 °C | [General] |

| Solubility | Chloroform (50 mg/mL) | [General] |

| pKa (estimated) | ~4.8 | [General] |

Table 1: Physicochemical Properties of 12-Bromododecanoic Acid.

| Polymer System | Monomer | Initiator/Catalyst | Mn ( g/mol ) | Đ (PDI) | Reference |

| Polystyrene from ethyl α-bromoisobutyrate | Styrene | CuBr/PMDETA | 10,400 | 1.10 | [Analogy] |

| Poly(n-butyl acrylate) from alkyl halide | n-Butyl Acrylate | CuBr/PMDETA | 25,000 | 1.15 | [Analogy] |

Table 2: Representative Data for Polymers Synthesized via ATRP using Alkyl Halide Initiators (for analogy).

| Monolayer Composition | Subphase | Collapse Pressure (mN/m) | Area per Molecule (Ų) | Reference |

| Stearic Acid | Water | ~58 | ~20 | [Analogy] |

| Oleic Acid | Water | ~30 | ~32 | [Analogy] |

Table 3: Langmuir Monolayer Properties of Fatty Acids (for analogy).

Experimental Protocols

Protocol 1: Synthesis of a Polystyrene-grafted Surface via SI-ATRP

This protocol describes the functionalization of a silicon oxide surface with 12-bromododecanoic acid and the subsequent growth of a polystyrene brush.

Materials:

-

Silicon wafers with a native oxide layer

-

12-Bromododecanoic acid

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Styrene

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (anhydrous)

Procedure:

-

Surface Cleaning: Clean silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

-

Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Rinse with toluene and cure at 110°C for 30 minutes.

-

Activation of 12-Bromododecanoic Acid: In a round-bottom flask, dissolve 12-bromododecanoic acid (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the reaction mixture at room temperature for 4 hours.

-

Immobilization of Initiator: Immerse the APTES-functionalized wafers in the activated 12-bromododecanoic acid solution and leave overnight at room temperature. Rinse thoroughly with DCM and dry.

-

Surface-Initiated ATRP: In a Schlenk flask, add the initiator-functionalized wafer, styrene (monomer), and PMDETA (ligand). Degas the mixture by three freeze-pump-thaw cycles. Add CuBr (catalyst) under an inert atmosphere. Place the flask in an oil bath at 90°C for the desired polymerization time.

-

Polymer Brush Isolation: Remove the wafer from the polymerization solution, rinse with THF to remove any physisorbed polymer, and dry under nitrogen.

Protocol 2: Synthesis of an Amphiphilic Block Copolymer

This protocol outlines the synthesis of a poly(ethylene glycol)-b-polystyrene block copolymer using a 12-bromododecanoic acid-derived macroinitiator.

Materials:

-

Monofunctional poly(ethylene glycol) (PEG-OH)

-

12-Bromododecanoic acid

-

DCC, NHS

-

Styrene

-

CuBr, PMDETA

-

DCM, THF, Methanol (anhydrous)

Procedure:

-

Synthesis of Macroinitiator: React PEG-OH with an excess of 12-bromododecanoic acid in the presence of DCC and NHS in anhydrous DCM at room temperature overnight to form the PEG-bromo macroinitiator. Purify by precipitation in cold diethyl ether.

-

ATRP of Styrene: In a Schlenk flask, dissolve the PEG-bromo macroinitiator, styrene, and PMDETA in anisole. Degas by three freeze-pump-thaw cycles. Add CuBr under an inert atmosphere. Polymerize at 110°C.

-

Purification: Precipitate the resulting block copolymer in cold methanol to remove unreacted monomer and catalyst. Redissolve in THF and re-precipitate. Dry the final product under vacuum.

Mandatory Visualization

Caption: Workflow for surface functionalization and polymer grafting.

Caption: Hypothetical signaling pathway for a targeted drug delivery system.

Caption: Experimental workflow for amphiphilic block copolymer synthesis.

Methodological & Application

Application Notes and Protocols for 12-Bromododecanoic Acid in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid is a versatile chemical tool for the study of protein function, particularly in the field of proteomics and drug development. As a functionalized long-chain fatty acid, it offers several avenues for protein labeling, enabling the investigation of protein localization, interactions, and post-translational modifications. Its bifunctional nature, with a terminal carboxylic acid and a reactive bromoalkane, allows for its use in both direct alkylation of proteins and as a precursor for more complex bioorthogonal probes.

These application notes provide detailed protocols for two primary uses of 12-bromododecanoic acid in protein labeling experiments: direct in vitro alkylation of cysteine residues and metabolic labeling of cellular proteins using a bioorthogonal derivative for subsequent click chemistry.

Data Presentation: Quantitative Parameters for Protein Labeling Protocols

The following table summarizes key quantitative data for the protocols described in this document, providing a basis for experimental design and optimization.

| Parameter | Protocol 1: In Vitro Cysteine Alkylation | Protocol 2: Cellular Labeling with Azido-Dodecanoic Acid Probe |

| Probe Concentration | 1-10 mM | 20-100 µM in culture medium |

| Protein Concentration | 1-5 mg/mL | N/A (endogenous cellular proteins) |

| Reaction Buffer | 50 mM Tris-HCl, pH 7.5-8.5 | Cell culture medium (e.g., DMEM) |

| Reducing Agent | 1-5 mM DTT or TCEP (optional, for disulfide reduction) | N/A |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | 37°C (standard cell culture) |

| Reaction Time | 1-4 hours | 4-24 hours |

| Quenching Reagent | 2-mercaptoethanol or DTT (to quench excess probe) | N/A |

| Click Chemistry Reagents | N/A | CuSO4 (1 mM), TBTA/BTTAA (100 µM), Sodium Ascorbate (1 mM) |

| Detection Probe | N/A | Azide- or Alkyne-functionalized reporter (e.g., fluorescent dye, biotin) |

Experimental Protocols

Protocol 1: Direct In Vitro Protein Labeling via Cysteine Alkylation

This protocol details the direct labeling of purified proteins with 12-bromododecanoic acid, targeting accessible cysteine residues. The bromo-group acts as an electrophile, reacting with the nucleophilic thiol group of cysteine to form a stable thioether bond.

Materials:

-

Purified protein of interest

-

12-Bromododecanoic acid

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (50 mM, pH 7.5-8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

2-Mercaptoethanol

-

Desalting column or dialysis equipment

-

SDS-PAGE reagents

-

Mass spectrometer

Methodology:

-

Protein Preparation: a. Dissolve the purified protein in 50 mM Tris-HCl buffer (pH 7.5-8.5) to a final concentration of 1-5 mg/mL. b. (Optional) If targeting cysteines involved in disulfide bonds, add DTT or TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at 37°C to reduce the disulfide bonds. Remove the reducing agent using a desalting column.

-

Probe Preparation: a. Prepare a 100 mM stock solution of 12-bromododecanoic acid in DMSO.

-

Labeling Reaction: a. Add the 12-bromododecanoic acid stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. b. Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

-

Quenching the Reaction: a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted 12-bromododecanoic acid. Incubate for 15 minutes.

-

Removal of Excess Probe: a. Remove unreacted probe and quenching agent by dialysis against a suitable buffer or by using a desalting column.

-

Analysis of Labeling: a. SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Successful labeling may result in a slight shift in the protein's migration pattern. b. Mass Spectrometry: Confirm the covalent modification and identify the labeled cysteine residues by mass spectrometry analysis of the intact protein or its tryptic digest. The mass of the protein or peptide will increase by 261.2 Da for each labeled cysteine (the mass of 12-bromododecanoic acid minus HBr).

Protocol 2: Cellular Protein Labeling with a Bioorthogonal Probe Derived from 12-Bromododecanoic Acid

This protocol involves a two-stage process. First, 12-bromododecanoic acid is converted to 12-azidododecanoic acid. This azido-fatty acid is then used to metabolically label proteins in living cells. The incorporated azido group can then be detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".

Stage 1: Synthesis of 12-Azidododecanoic Acid

-

Reaction Setup: Dissolve 12-bromododecanoic acid in a suitable organic solvent (e.g., DMF). Add sodium azide in a slight molar excess.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, perform an aqueous work-up to remove excess sodium azide and purify the resulting 12-azidododecanoic acid by column chromatography.

-

Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Stage 2: Metabolic Labeling and Detection

Materials:

-

Mammalian cells in culture

-

12-Azidododecanoic acid

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Click chemistry reagents:

-

Copper(II) sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Sodium ascorbate

-

Alkyne-functionalized reporter tag (e.g., alkyne-biotin or a fluorescent alkyne dye)

-

-

SDS-PAGE reagents

-

Fluorescence gel scanner or streptavidin-HRP for western blotting

Methodology:

-

Cell Culture and Labeling: a. Culture mammalian cells to the desired confluency. b. Prepare the labeling medium: supplement cell culture medium with charcoal-stripped FBS to reduce the concentration of endogenous fatty acids. c. Prepare a stock solution of 12-azidododecanoic acid in DMSO. d. Add the 12-azidododecanoic acid stock solution to the labeling medium to a final concentration of 20-100 µM.[1] e. Replace the normal growth medium with the labeling medium and incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris.

-

Click Chemistry Reaction: a. To the cell lysate, add the following click chemistry reagents in order: i. Alkyne-functionalized reporter tag (e.g., alkyne-biotin or fluorescent alkyne dye). ii. Copper(II) sulfate (to a final concentration of 1 mM). iii. TBTA (to a final concentration of 100 µM). iv. Freshly prepared sodium ascorbate (to a final concentration of 1 mM). b. Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Analysis of Labeled Proteins: a. In-gel Fluorescence: If a fluorescent alkyne reporter was used, add SDS-PAGE sample buffer to the reaction mixture, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.[1] b. Western Blotting: If an alkyne-biotin reporter was used, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate. c. Affinity Purification and Mass Spectrometry: The biotin-labeled proteins can be enriched using streptavidin beads for subsequent on-bead digestion and identification by mass spectrometry.

Visualizations

Caption: Experimental workflows for protein labeling using 12-Bromododecanoic Acid.

Caption: Example signaling pathway involving a fatty-acylated protein.

Caption: Logical relationship for using 12-Bromododecanoic Acid in protein analysis.

References

Application of 12-Bromododecanoic Acid in the Synthesis of Clickable Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in chemical biology and drug development, enabling the efficient and specific labeling of biomolecules. Fatty acids, being fundamental components of cellular structures and key players in metabolic and signaling pathways, are prime targets for such labeling strategies. "Clickable" fatty acids, functionalized with either an azide or an alkyne group, can be metabolically incorporated into lipids and proteins. Subsequent reaction with a corresponding azide or alkyne-tagged reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the visualization and quantification of these modified biomolecules. 12-Bromododecanoic acid is a versatile and commercially available starting material for the synthesis of these valuable chemical probes. This document provides detailed application notes and protocols for the synthesis of 12-azidododecanoic acid and a terminal alkyne-functionalized dodecanoic acid from 12-bromododecanoic acid.

I. Synthesis of 12-Azidododecanoic Acid

The synthesis of 12-azidododecanoic acid from 12-bromododecanoic acid is a straightforward nucleophilic substitution reaction (SN2). The bromide is displaced by the azide anion, a highly effective nucleophile.

Experimental Protocol

Materials:

-

12-Bromododecanoic acid

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 12-bromododecanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: Add sodium azide (NaN3, 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 12-azidododecanoic acid.

Quantitative Data

| Parameter | Value |

| Starting Material | 12-Bromododecanoic Acid |

| Reagent | Sodium Azide (NaN3) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Characterization of 12-Azidododecanoic Acid

-

¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the methylene protons adjacent to the bromine and the appearance of a new triplet at approximately 3.25 ppm corresponding to the methylene protons adjacent to the azide group. The carboxylic acid proton will appear as a broad singlet downfield.

-

¹³C NMR: The spectrum should show a new signal around 51 ppm for the carbon attached to the azide group.

-

IR Spectroscopy: A characteristic sharp peak for the azide group should be observed around 2100 cm⁻¹. The carbonyl stretch of the carboxylic acid will be present around 1710 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 12-azidododecanoic acid.

II. Synthesis of 14,14,14-Trimethyl-13-aza-12-silapentadec-1-ynoic Acid (A Protected Alkynyl Dodecanoic Acid Analog)

The synthesis of a terminal alkyne-functionalized dodecanoic acid from 12-bromododecanoic acid can be achieved via a Sonogashira coupling reaction. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used. This is followed by a deprotection step.

Experimental Protocol

Materials:

-

12-Bromododecanoic acid

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for extraction, filtration, and chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 12-bromododecanoic acid (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N).

-

TMSA Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up (Coupling):

-

Filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Deprotection:

-

Dissolve the crude protected alkyne in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) and stir at room temperature for 1-2 hours.

-

-

Work-up (Deprotection):

-

Quench the reaction with water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude terminal alkyne by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data

| Parameter | Value |

| Starting Material | 12-Bromododecanoic Acid |

| Reagents | Trimethylsilylacetylene, Pd catalyst, CuI, Et₃N, TBAF |

| Solvents | THF, Et₃N |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours (coupling), 1-2 hours (deprotection) |

| Typical Yield | 60-80% (over two steps) |

Characterization of the Terminal Alkyne Product

-

¹H NMR: The spectrum should show a characteristic signal for the terminal alkyne proton as a triplet at approximately 1.9 ppm. The TMS group signal (a singlet at ~0.15 ppm) present after the coupling step will be absent after deprotection.

-

¹³C NMR: Two new signals for the alkyne carbons should appear around 68 ppm and 84 ppm.

-

IR Spectroscopy: A sharp peak for the terminal alkyne C-H stretch should be visible around 3300 cm⁻¹, and the C≡C stretch will appear around 2120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the final alkynyl dodecanoic acid.

Visualizations

Application Notes and Protocols: 12-Bromododecanoic Acid as a Model Fatty Acid for Protein Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction